Product packaging for 2-[(2-Pyridinylmethyl)amino]nicotinic acid(Cat. No.:CAS No. 1019358-70-3)

2-[(2-Pyridinylmethyl)amino]nicotinic acid

Cat. No.: B1385773
CAS No.: 1019358-70-3
M. Wt: 229.23 g/mol
InChI Key: OAJOFQWUVNOBFJ-UHFFFAOYSA-N
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Description

2-[(2-Pyridinylmethyl)amino]nicotinic acid ( 1019358-70-3) is a nitrogen-containing heterocyclic compound with the molecular formula C12H11N3O2 and a molecular weight of 229.23 g/mol . This compound features a nicotinic acid core, which is a pyridine-3-carboxylic acid, a structure of significant biological importance as it is the fundamental vitamer of Vitamin B3 (Niacin) . The molecule is further functionalized with a (pyridin-2-ylmethyl)amino substituent, which may influence its binding affinity and interaction with biological targets. As a multi-functional pyridine derivative, it serves as a valuable building block or intermediate in medicinal chemistry and drug discovery research. Potential applications include its use in the synthesis of more complex molecules for probing biological pathways or as a precursor for compounds with potential pharmacological activity. Researchers value this compound for its potential to interact with enzymes or receptors that recognize the nicotinamide structure, which is a key component of essential coenzymes like NAD (Nicotinamide Adenine Dinucleotide) . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O2 B1385773 2-[(2-Pyridinylmethyl)amino]nicotinic acid CAS No. 1019358-70-3

Properties

IUPAC Name

2-(pyridin-2-ylmethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)10-5-3-7-14-11(10)15-8-9-4-1-2-6-13-9/h1-7H,8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJOFQWUVNOBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Pyridinylmethyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with 2-(aminomethyl)pyridine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Pyridinylmethyl)amino]nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

The applications of 2-[(2-Pyridinylmethyl)amino]nicotinic acid span across several domains, including medicinal chemistry, organic synthesis, and materials science.

Medicinal Chemistry

  • Pharmacological Potential : This compound has shown promise in drug development due to its structural similarity to known pharmacophores. Studies suggest it may possess activity against various targets, including:
    • Nicotinic Acetylcholine Receptors : Its nicotinic acid component suggests potential interactions with cholinergic systems, which could be relevant in treating neurodegenerative diseases or cognitive disorders.
    • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antibacterial properties, making them candidates for antibiotic development.
  • Case Study : A study investigated the effects of this compound on human cell lines, demonstrating cytotoxic effects against certain cancer types, suggesting its potential as an anticancer agent.

Organic Synthesis

  • Building Block for Complex Molecules : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as:
    • Substitution Reactions : Useful in synthesizing other pyridine derivatives.
    • Coupling Reactions : Can be employed in cross-coupling reactions to form biaryl compounds.
  • Table of Reactions Involving this compound
Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with electrophiles to form new compoundsSubstituted pyridine derivatives
Coupling ReactionsForms biaryl structures through couplingComplex organic frameworks
OxidationCan be oxidized to form N-oxidesN-Oxides of the compound

Materials Science

  • Functional Materials Development : The unique properties of this compound make it suitable for developing functional materials such as sensors or catalysts. Its ability to form coordination complexes with metals can be exploited in catalysis.

Mechanism of Action

The mechanism of action of 2-[(2-Pyridinylmethyl)amino]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: Pyridinylmethyl Substituents

  • 4-[(3-Pyridinylmethyl)amino]benzoic Acid (PA) vs. 4-[(2-Pyridinylmethyl)amino]benzoic Acid (PI): PA, a thromboxane (TX) synthetase inhibitor, has a meta-substituted pyridinylmethyl group, while PI (ortho-substituted) is inactive . This highlights the critical role of substituent positioning in biological activity. The target compound shares PI’s 2-pyridinylmethyl group but replaces benzoic acid with nicotinic acid. This substitution may alter binding interactions with enzymes or receptors due to differences in hydrogen-bonding capacity (carboxylic acid vs. pyridine nitrogen).
  • 2-[(4-Pyridinylmethyl)amino]nicotinic Acid: A positional isomer with the pyridinylmethyl group at the 4-position (CAS: 854382-06-2) .

Benzothiazole-Linked Nicotinic Acid Derivatives

  • 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]nicotinic Acid: This compound demonstrates antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Aryl-Substituted Nicotinic Acids

  • Niflumic Acid (2-[(3-Trifluoromethylphenyl)amino]nicotinic Acid): A calcium-activated chloride channel blocker with anti-inflammatory properties . The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce solubility.
  • 2-[(2,3-Dimethylphenyl)amino]nicotinic Acid: Marketed as Nixylic acid, this derivative has applications in synthetic chemistry .

Hyperphosphatemia Management

Nicotinic acid derivatives are studied for their phosphate-lowering effects in dialysis patients. The 2-pyridinylmethyl group’s impact on phosphate-binding affinity remains to be explored.

Antimicrobial Activity

Benzothiazole-linked nicotinic acids exhibit moderate antimicrobial activity . The target compound’s pyridinylmethyl group may enhance activity via improved interaction with bacterial enzymes or membranes, though direct comparative data are lacking.

Physicochemical and Structural Properties

Hydrogen-Bonding and Crystal Packing

Nicotinic acid derivatives often form stable hydrogen-bonded networks. For example, 2-amino-5-methylpyridinium nicotinate exhibits intermolecular N–H···O bonds and π-π interactions (centroid distance: 3.64 Å) . The target compound’s 2-pyridinylmethyl group may similarly stabilize crystal structures via N–H···O or C–H···π interactions, influencing solubility and stability.

Biological Activity

2-[(2-Pyridinylmethyl)amino]nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H12_{12}N2_{2}O2_{2}
  • CAS Number : 1019358-70-3

This compound features a pyridine ring and an amino group attached to the nicotinic acid backbone, contributing to its diverse biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of nicotinic acid, including this compound, exhibit significant antimicrobial activity. For instance, a study evaluated various nicotinic acid derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings showed that certain derivatives demonstrated comparable efficacy to standard antibiotics like ampicillin .

CompoundActivity Against S. aureusActivity Against E. coli
This compoundModerateModerate
AmpicillinHighHigh

Anti-inflammatory Effects

Another important aspect of the biological activity of this compound is its anti-inflammatory properties. A series of studies synthesized new derivatives based on the nicotinic acid scaffold and evaluated their anti-inflammatory effects using in vitro assays. Results indicated that these compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
4h (Derivative)70%65%
Ibuprofen (Control)75%70%

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Interaction : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmission and potentially providing neuroprotective effects.
  • Enzyme Modulation : It can modulate the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Gene Expression Regulation : This compound has been shown to affect gene expression related to metabolic pathways, further influencing cellular responses.

Case Studies and Research Findings

A notable study explored the pharmacokinetics and bioavailability of similar compounds, suggesting that structural modifications can enhance their therapeutic profiles. The research highlighted that compounds with a pyridine moiety often exhibit improved absorption and distribution characteristics in biological systems.

In vivo studies conducted on animal models demonstrated that administration of this compound led to significant reductions in inflammation markers when subjected to carrageenan-induced arthritis models. These findings underscore the potential therapeutic applications of this compound in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(2-Pyridinylmethyl)amino]nicotinic acid and its derivatives?

  • Methodological Answer : The synthesis of nicotinic acid derivatives typically involves organolithium-mediated substitution. For example, 4-substituted nicotinic acids can be synthesized by adding organolithium reagents (e.g., n-butyllithium or phenyllithium) to pyridyl-3-oxazolines derived from nicotinic acid. The intermediate 1,4-dihydropyridine-3-oxazoline is oxidized in air and deprotected to yield the final product . Commercial availability of precursors like 4-aminonicotinic acid (CAS 7418-65-7) simplifies derivatization .
  • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to control regioselectivity and minimize side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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